3,4-Dichlorohex-3-ene
Description
Properties
CAS No. |
51430-68-3 |
|---|---|
Molecular Formula |
C6H10Cl2 |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
3,4-dichlorohex-3-ene |
InChI |
InChI=1S/C6H10Cl2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
TUOBBMXECBPVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorohex-3-ene can be synthesized through the chlorination of hex-3-ene. The reaction typically involves the addition of chlorine gas (Cl2) to hex-3-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The chlorination process results in the formation of this compound as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron(III) chloride (FeCl3), can further enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorohex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to hex-3-ene by removing the chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated alcohols or ketones.
Reduction: Hex-3-ene.
Substitution: Compounds with hydroxyl or amino groups replacing the chlorine atoms.
Scientific Research Applications
3,4-Dichlorohex-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3,4-dichlorohex-3-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can affect cellular processes and pathways, making the compound useful for studying biochemical reactions and developing new drugs.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Reactivity : this compound’s longer carbon chain (vs. dichloroethylene or trichloroethane) may influence its hydrophobicity and metabolic pathways .
- Chlorine Substitution : Vicinal chlorines (adjacent positions) in this compound and trans-1,2-dichloroethylene could enhance electrophilic reactivity compared to isolated chlorines in (3R)-3-chlorohexane .
- Saturation : The double bond in this compound and dichloroethylene increases susceptibility to addition reactions, unlike saturated trichloroethane or (3R)-3-chlorohexane .
Environmental and Toxicological Considerations
- Its toxicity profile includes central nervous system depression in mammals.
- Trichloroethanes: 1,1,2-Trichloroethane is a known hepatotoxin and carcinogen, with regulatory limits in industrial emissions .
- Chloroalkanes : (3R)-3-Chlorohexane’s single chlorine and lack of double bonds likely reduce acute toxicity compared to dichloro compounds, though chiral centers may complicate biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
